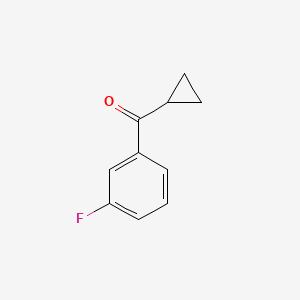

Cyclopropyl 3-fluorophenyl ketone

Description

Cyclopropyl 3-fluorophenyl ketone (CAS: 1247443-33-9) is an organofluorine compound featuring a cyclopropyl group attached to a ketone moiety, which is further bonded to a 3-fluorophenyl aromatic ring. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine substituent and the strained cyclopropane ring. Such compounds are of interest in medicinal chemistry and materials science, particularly as intermediates in synthesizing bioactive molecules or functional materials .

Properties

IUPAC Name |

cyclopropyl-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPNNIFXPWYLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505828 | |

| Record name | Cyclopropyl(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77972-82-8 | |

| Record name | Cyclopropyl(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopropyl(3-fluorophenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl 3-fluorophenyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropyl(3-fluorophenyl)methanol with oxidizing agents. Another method includes the use of cyclopropylamine and 3-fluorobenzoyl chloride under basic conditions to form the desired ketone .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 3-fluorophenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone to alcohols or other reduced forms.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cyclopropyl 3-fluorophenyl ketone has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Medicine: Research explores its role in drug development, particularly in designing new therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropyl 3-fluorophenyl ketone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

- Cyclopropyl Phenyl Ketone: The absence of a fluorine substituent in this analog reduces electron-withdrawing effects, leading to differences in reactivity. This highlights the cyclopropyl group’s role in stabilizing transition states .

- This could accelerate nucleophilic additions or rearrangements compared to the mono-fluoro derivative .

- Cycloheptyl(3-fluorophenyl)methanone (CAS: 898765-49-6): Replacing the cyclopropyl group with a larger cycloheptyl ring reduces ring strain but increases steric bulk. This may slow down reactions like photochemical ring-opening, as seen in cyclooctanone derivatives, which react more sluggishly than cyclopropyl-containing ketones .

Table 1: Structural and Reactivity Comparison

Physical Properties

- Molecular Weight and Purity : this compound has a molecular weight of ~194.2 g/mol (inferred from a related compound, Cyclopropyl 3-fluoro-4-methoxyphenyl ketone, MW: 194.2) . In contrast, Cyclopropyl 3-methylphenyl ketone (CAS: 150668-37-4) has a lower molecular weight (160.21 g/mol) due to the smaller methyl substituent .

- Solubility: Cyclopropyl ketones exhibit higher solubility in non-polar solvents like CCl₄ compared to bulkier analogs.

Biological Activity

Cyclopropyl 3-fluorophenyl ketone (CP3F) is an organic compound characterized by a cyclopropyl group attached to a 3-fluorophenyl ketone moiety, with the chemical formula C10H9FO. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of CP3F, focusing on its potential applications, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that CP3F exhibits various biological activities, particularly in anti-inflammatory and analgesic properties. These effects are largely attributed to its ability to interact with specific biological pathways and receptors involved in inflammatory responses. The compound's structural characteristics allow it to influence the biosynthesis of cyclopropane fatty acids, which play a role in plant metabolism and may have implications for human health.

Key Biological Properties

- Anti-inflammatory Effects : CP3F has shown promise in reducing inflammation through modulation of inflammatory mediators.

- Analgesic Properties : The compound may provide pain relief by acting on pain pathways.

- Potential as a Drug Candidate : Its unique chemical structure positions CP3F as a potential lead compound for developing new therapeutic agents.

The mechanism by which CP3F exerts its biological effects involves modulation of specific receptors and enzymes associated with inflammatory processes. Research suggests that it may inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation.

Biochemical Pathways

CP3F's interaction with biochemical pathways can be summarized as follows:

- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, CP3F reduces the production of pro-inflammatory prostaglandins.

- Regulation of Cytokines : The compound may modulate levels of cytokines such as TNF-α and IL-6, which are involved in systemic inflammation.

- Impact on Lipid Metabolism : CP3F can influence lipid metabolic pathways, potentially affecting the levels of fatty acids involved in inflammatory responses.

Research Findings

Recent studies have provided insights into the biological activity and potential applications of CP3F:

- A study highlighted its anti-inflammatory effects in animal models, demonstrating significant reductions in edema and pain responses when administered prior to inflammatory stimuli.

- Another investigation focused on the compound's pharmacokinetics, revealing favorable absorption and distribution characteristics that support its potential use as a therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the uniqueness of CP3F, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Differences |

|---|---|---|

| Cyclopropyl phenyl ketone | Lacks fluorine atom | Different reactivity due to absence of fluorine |

| 3-Fluorophenyl ketone | Does not have cyclopropyl group | Affects chemical behavior significantly |

| Cyclopropyl 4-fluorophenyl ketone | Similar structure but fluorine is in a different position | Variations in reactivity due to positional differences |

Case Studies

- Anti-inflammatory Study : In a controlled trial involving rats, administration of CP3F resulted in a significant decrease in paw swelling compared to control groups. The study measured inflammatory markers pre- and post-treatment, confirming the compound's efficacy.

- Analgesic Evaluation : Another study assessed the analgesic properties of CP3F using a hot plate test. Results indicated that CP3F significantly increased pain threshold compared to untreated animals, suggesting its potential as an analgesic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.